2-Methylhex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhex-3-ene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a structural isomer of heptene and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhex-3-ene can be synthesized through several methods. One common approach involves the dehydration of 2-methylhexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, usually at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methylhex-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: The compound can be hydrogenated to form 2-methylhexane.
Substitution: It can undergo halogenation reactions, such as bromination, where bromine atoms replace hydrogen atoms at the allylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light for allylic bromination.
Major Products Formed:
Oxidation: 2-Methylhexanol, 2-Methylhexanal, or 2-Methylhexanoic acid.
Reduction: 2-Methylhexane.
Substitution: 2-Bromo-2-methylhexane.
Scientific Research Applications
2-Methylhex-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is cleaved, and oxygen atoms are added to form new functional groups. In reduction reactions, the double bond is saturated with hydrogen atoms. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
2-Methylhex-3-ene can be compared with other similar alkenes such as:
- 3-Methyl-2-hexene
- 2-Hexene, 3-methyl-
- 3-Hexene, 2-methyl-
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its position of the double bond and the methyl group provides distinct chemical properties compared to its isomers.
Properties
CAS No. |
42154-69-8 |
---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
2-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
IQANHWBWTVLDTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.